2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
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Overview
Description
2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound characterized by its unique structure, which includes benzothiazole and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene with 1,3-thiazolo[3,2-a][1,3]benzimidazol-3-one under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene
- 1,3-thiazolo[3,2-a][1,3]benzimidazol-3-one
- 3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene
Uniqueness
2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one stands out due to its unique combination of benzothiazole and benzimidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H15N3O2S2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(2Z)-2-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C19H15N3O2S2/c1-3-21-14-10-11(24-2)8-9-15(14)25-18(21)16-17(23)22-13-7-5-4-6-12(13)20-19(22)26-16/h4-10H,3H2,1-2H3/b18-16- |
InChI Key |
TXOFUTNGYVOCHB-VLGSPTGOSA-N |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Origin of Product |
United States |
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